(1H-Indol-3-ylmethyl)-phenethyl-amine hydrochloride
Overview
Description
(1H-Indol-3-ylmethyl)-phenethyl-amine hydrochloride, also known as 1H-IMP-HCl, is a synthetic compound with a variety of applications in scientific research.
Scientific Research Applications
(1H-Indol-3-ylmethyl)-phenethyl-amine hydrochloride is used in a variety of scientific research applications. It is used as a ligand for the study of the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR) involved in the regulation of sleep, anxiety, and depression. It has also been used to study the effects of serotonin on the hippocampus, a region of the brain involved in learning and memory. Additionally, it has been used to study the effects of serotonin on the cardiovascular system, as well as to study the effects of serotonin on the gastrointestinal system.
Mechanism of Action
(1H-Indol-3-ylmethyl)-phenethyl-amine hydrochloride binds to the serotonin 5-HT2A receptor, activating the G-protein coupled receptor and triggering a cascade of biochemical and physiological effects. The activated receptor then triggers the release of second messengers, such as cyclic AMP and calcium, which in turn activate a variety of intracellular signaling pathways. These pathways can lead to a variety of physiological effects, including changes in heart rate, blood pressure, and respiratory rate.
Biochemical and Physiological Effects
(1H-Indol-3-ylmethyl)-phenethyl-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. In the brain, it can lead to changes in neurotransmitter levels, including increases in serotonin and dopamine levels. Additionally, it can lead to changes in neuronal activity, including increased firing of neurons in the hippocampus and increased activity of the hypothalamic-pituitary-adrenal axis. In the cardiovascular system, it can lead to changes in heart rate, blood pressure, and respiration rate. In the gastrointestinal system, it can lead to changes in gastric acid secretion and motility.
Advantages and Limitations for Lab Experiments
(1H-Indol-3-ylmethyl)-phenethyl-amine hydrochloride has several advantages for use in laboratory experiments. It is easy to synthesize and is relatively inexpensive. Additionally, it is highly selective for the serotonin 5-HT2A receptor, making it ideal for studying the effects of serotonin on specific physiological processes. However, it also has several limitations. It is not very stable, making it difficult to store and use in experiments. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
There are a variety of potential future directions for research using (1H-Indol-3-ylmethyl)-phenethyl-amine hydrochloride. For example, it could be used to study the effects of serotonin on other physiological processes, such as the immune system and endocrine system. Additionally, it could be used to study the effects of serotonin on behavior, such as anxiety and depression. It could also be used to develop novel therapeutics for the treatment of various psychiatric disorders. Finally, it could be used to study the effects of environmental toxins on the serotonin 5-HT2A receptor.
properties
IUPAC Name |
N-(1H-indol-3-ylmethyl)-2-phenylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2.ClH/c1-2-6-14(7-3-1)10-11-18-12-15-13-19-17-9-5-4-8-16(15)17;/h1-9,13,18-19H,10-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZXFDXPBDVRHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CNC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Indol-3-ylmethyl)-phenethyl-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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